molecular formula C₃₄H₃₆N₂O₈ B1157772 10,10'-Dihydroxypesudohydromorphone

10,10'-Dihydroxypesudohydromorphone

Cat. No.: B1157772
M. Wt: 600.66
Attention: For research use only. Not for human or veterinary use.
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Description

10,10'-Dihydroxypesudohydromorphone is a semi-synthetic opioid derivative structurally related to hydromorphone and morphine. Its core structure features a morphinan backbone with two hydroxyl groups at the C-10 and C-10' positions, distinguishing it from other opioids.

Properties

Molecular Formula

C₃₄H₃₆N₂O₈

Molecular Weight

600.66

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 10,10'-Dihydroxypesudohydromorphone with related opioids and derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Pharmacological Notes
This compound Not Provided Likely C₁₇H₂₁NO₄ ~311.35 (est.) 2 hydroxyl groups at C-10/C-10' Hypothesized to have reduced lipophilicity vs. hydromorphone
Hydromorphone 466-99-9 C₁₇H₁₉NO₃ 285.34 Ketone (C-6), hydroxyl (C-14) High μ-opioid receptor affinity; used for severe pain
10-Oxo Morphine 1421-13-2 C₁₇H₁₉NO₄ 299.32 Ketone (C-10), hydroxyl (C-3,6) Oxidized metabolite; potential analgesic activity
Oxymorphone Acetate 75660-23-0 C₁₉H₂₁NO₅ 353.38 Acetyl ester, hydroxyl (C-14) Enhanced bioavailability due to esterification
Nordihydromorphine NA C₁₆H₁₉NO₃ 273.33 Demethylated at N-17 Reduced potency vs. hydromorphone
Hydromorphone Related Compound A Not Provided C₁₇H₁₈ClNO₅ 367.79 Perchlorate salt, ketone (C-6) Impurity with potential stability concerns

Pharmacological and Metabolic Differences

  • Receptor Binding : Hydromorphone and oxymorphone exhibit high μ-opioid receptor affinity due to their ketone groups at C-6 and C-14 hydroxylation. The dual hydroxylation in this compound may reduce binding efficiency by increasing polarity .
  • Metabolism : Hydroxylated opioids like 10-Oxo Morphine are typically metabolized via glucuronidation. The additional hydroxyl groups in this compound could accelerate Phase II metabolism, shortening its half-life compared to hydromorphone .
  • Clinical Relevance: While hydromorphone is clinically used for pain management and opioid dependence (as shown in noninferiority trials vs.

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